But-3-en-2-ylhydrazine dihydrochloride
Description
But-3-en-2-ylhydrazine dihydrochloride is a hydrazine derivative characterized by a butenyl (C₄H₇) substituent at the 2-position of the hydrazine backbone, with two hydrochloric acid molecules forming the dihydrochloride salt. This modification enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in bioactive compounds .
Properties
Molecular Formula |
C4H12Cl2N2 |
|---|---|
Molecular Weight |
159.05 g/mol |
IUPAC Name |
but-3-en-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-3-4(2)6-5;;/h3-4,6H,1,5H2,2H3;2*1H |
InChI Key |
CBUPQHUQBNNGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-en-2-ylhydrazine dihydrochloride typically involves the reaction of but-3-en-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Reaction of But-3-en-2-one with Hydrazine Hydrate: The but-3-en-2-one is reacted with hydrazine hydrate under controlled temperature conditions to form but-3-en-2-ylhydrazine.
Formation of Dihydrochloride Salt: The resulting but-3-en-2-ylhydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the reaction between but-3-en-2-one and hydrazine hydrate.
Purification: Employing purification techniques such as crystallization and filtration to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-ylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxides and other oxygenated derivatives.
Reduction Products: Reduction results in simpler hydrazine derivatives.
Substitution Products: Substitution reactions produce various substituted hydrazine compounds.
Scientific Research Applications
But-3-en-2-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of but-3-en-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of But-3-en-2-ylhydrazine dihydrochloride and analogous compounds, inferred from structural parallels and evidence:
Key Observations:
Structural Influence on Solubility : Dihydrochloride salts universally improve water solubility, as seen in phenylhydrazine hydrochloride and GBR 12783 . The butenyl group in this compound may further enhance solubility due to its polarizable double bond.
Biological Activity : Piperazine-containing dihydrochlorides (e.g., GBR 12783) exhibit neuropharmacological activity, suggesting that this compound’s unsaturated chain could modulate receptor interactions if used in drug design .
Toxicity Considerations: Sensitizing dihydrochlorides like S-(2-(dimethylamino)ethyl) pseudothiourea highlight the need for rigorous safety profiling, which would apply to But-3-en-2-ylhydrazine derivatives .
Q & A
Q. Basic
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Avoid direct contact; hydrate the compound to reduce dust formation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Disposal : Treat waste with oxidizing agents (e.g., KMnO₄) under acidic conditions to neutralize hydrazine residues before disposal .
What advanced analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Q. Advanced
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms stereochemistry, particularly the double bond geometry in the butenyl group .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and detects trace impurities (<0.1%) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects degradation products .
How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Q. Advanced
- DoE (Design of Experiments) : Systematically vary temperature, pH, and stoichiometry to identify optimal conditions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation while minimizing byproducts .
- In-situ monitoring : Use FTIR to track carbonyl group disappearance (peak ~1700 cm⁻¹) and hydrazine incorporation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency .
What strategies are effective in resolving contradictions between reported biological activities of But-3-en-2-ylhydrazine derivatives in different experimental models?
Q. Advanced
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess cell-type specificity .
- Metabolite analysis : Use LC-MS/MS to identify active metabolites that may explain divergent in vivo vs. in vitro results .
- Receptor binding assays : Radioligand competition studies (e.g., using ³H-labeled compounds) clarify target engagement specificity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like monoamine oxidases (MAOs) .
What mechanistic insights have been gained regarding the interaction of this compound with cellular enzymes or receptors?
Q. Advanced
- Enzyme inhibition : The compound competitively inhibits MAO-A (Ki ~50 nM) by forming a covalent adduct with the FAD cofactor, confirmed via UV-Vis spectroscopy .
- Allosteric modulation : Differential scanning calorimetry (DSC) reveals stabilization of enzyme tertiary structures, suggesting non-competitive binding .
- Cytotoxicity mechanisms : Flow cytometry shows apoptosis induction via caspase-3 activation in colorectal cancer cells (HT-29 model) .
What are the primary research applications of this compound in medicinal chemistry and drug discovery?
Q. Basic
- Lead compound development : Used to synthesize hydrazone-based inhibitors targeting tyrosinase (for melanoma) and β-lactamase (for antibiotic resistance) .
- Prodrug design : The hydrazine moiety enables pH-sensitive drug release in tumor microenvironments .
- Chemical biology : Acts as a carbonyl-trapping agent in proteomics to identify post-translational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
